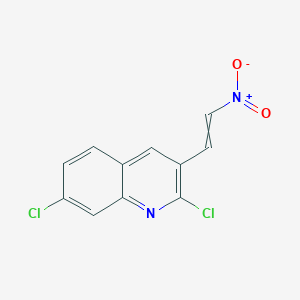
APIEZON GREASE L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apiezon Grease L is a silicone and halogen-free ultra-high vacuum grease. It is known for its excellent lubrication properties and extremely low vapor pressure, making it suitable for use in scientific and industrial applications. This compound is particularly valued for its ability to maintain an efficient gas seal and its resistance to radiation, which makes it ideal for use in high-performance vacuum pumps and other ultra-high vacuum applications .
Métodos De Preparación
Apiezon Grease L is synthesized from high-purity hydrocarbons distilled from selected petroleum feedstock in a molecular still. The process involves the careful selection and distillation of hydrocarbons to achieve the desired properties of low vapor pressure and high lubrication efficiency. The industrial production of this compound involves the use of advanced distillation techniques to ensure the removal of impurities and the attainment of the required chemical composition .
Análisis De Reacciones Químicas
Apiezon Grease L is chemically stable and does not undergo significant chemical reactions under normal conditions. It is resistant to oxidation, reduction, and substitution reactions, which contributes to its stability and longevity in various applications. The grease is also resistant to radiation, maintaining its properties even when exposed to high levels of irradiation .
Aplicaciones Científicas De Investigación
Apiezon Grease L is widely used in scientific research due to its unique properties. It is commonly used in:
Vacuum Systems: Provides excellent sealing and lubrication in high and ultra-high vacuum systems, preventing contamination and ensuring efficient operation.
Analytical Techniques: Used in infrared and mass spectrometry to avoid sample contamination, as it does not suffer from the “creep” or “carry over” issues associated with silicone-based greases.
High-Performance Vacuum Pumps: Ensures efficient gas sealing and lubrication, enhancing the performance and longevity of vacuum pumps.
Radiation Applications: Its resistance to radiation makes it suitable for use in environments with high levels of irradiation, such as space applications and nuclear research
Mecanismo De Acción
The effectiveness of Apiezon Grease L is attributed to its powerful “gettering” action, which means it absorbs potentially harmful grease and chemical impurities on metal and glass surfaces. This action helps maintain the cleanliness and efficiency of vacuum systems. The grease is also soluble in hydrocarbon solvents, making it easy to clean and remove when necessary .
Comparación Con Compuestos Similares
Apiezon Grease L stands out due to its combination of low vapor pressure, excellent lubrication properties, and resistance to radiation. Similar compounds include:
Apiezon Grease AP101: Suitable for higher temperature applications.
Apiezon Grease H: Also used in high vacuum applications but with different temperature and chemical resistance properties.
Silicone-Based Greases: While they provide good lubrication, they suffer from “creep” and “carry over” issues, leading to contamination problems.
Halogenated Paraffins and Esters: These greases decompose at lower radiation levels compared to this compound
This compound’s unique properties make it a preferred choice for applications requiring ultra-high vacuum conditions, excellent lubrication, and resistance to radiation.
Propiedades
Número CAS |
12678-02-3 |
|---|---|
Fórmula molecular |
C8H3BrCl2O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



